molecular formula C19H22N2O B1669041 Cinchonine CAS No. 118-10-5

Cinchonine

Cat. No. B1669041
CAS RN: 118-10-5
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-UHFFFAOYSA-N
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Description

Cinchonine is an alkaloid found in Cinchona officinalis. It is used in asymmetric synthesis in organic chemistry. It is a stereoisomer and pseudo-enantiomer of cinchonidine . It is structurally similar to quinine, an antimalarial drug .


Synthesis Analysis

Cinchonine has been historically used in the field of organic chemistry, particularly in the area of asymmetric synthesis . The synthesis of Cinchona alkaloids has been a subject of intense research, engaging many famous chemists . A recent study demonstrated a Cinchonine-catalyzed protocol for the synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromenes .


Molecular Structure Analysis

Cinchonine has a molecular formula of C19H22N2O . It has four defined stereocentres . More detailed structural analysis can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

Cinchonine has been used in various chemical reactions. For instance, it has been used in a multi-component domino Knoevenagel–Michael strategy for the metal-free synthesis of quinoline-based 4H-pyran and tetrahydro-4H-chromene derivatives .


Physical And Chemical Properties Analysis

Cinchonine has a molar mass of 294.39 g/mol . More detailed physical and chemical properties can be found in various databases such as ChemSpider .

Scientific Research Applications

Obesity Prevention

Cinchonine has been shown to have a potential benefit in preventing obesity. In a study by (Jung et al., 2012), it was found that cinchonine can reduce high-fat-diet-induced adipogenesis and inflammation in mice. This research suggests that dietary cinchonine might be effective in controlling obesity.

Cancer Treatment

Cinchonine has been explored for its potential in cancer treatment. A study by (Jin et al., 2018) demonstrated that cinchonine can induce apoptosis in liver cancer cells. Similarly, research by (Khanifudin et al., 2018) found that cinchonine tiglat ester compound showed cytotoxic activity against MCF-7 breast cancer cells.

Chemical Synthesis

In the field of chemical synthesis, cinchonine has been utilized in various reactions. For instance, (Bdiri et al., 2017) reported the use of cinchonine in the asymmetric synthesis of spirocyclohexanone-pyrrolidine. Additionally, cinchonine has been used as an organocatalyst in enantioselective halofunctionalization of alkenes and alkynes, as discussed by (Zheng et al., 2014).

Bone Metabolism

Cinchonine's role in bone metabolism was explored by (Jo et al., 2020), who found that it inhibits osteoclast differentiation and promotes osteogenesis. This suggests potential therapeutic applications for bone diseases and postmenopausal osteoporosis.

Antiviral Properties

The antiviral properties of cinchonine were investigated by (Ren et al., 2022) in the context of Porcine Epidemic Diarrhea Virus, revealing that cinchonine can inhibit viral replication by inducing cellular autophagy.

Photophysics and Sensing Applications

Cinchonine's photophysical properties have been studied for potential applications in sensing. A study by (Joshi et al., 2010) investigated these properties in different polymeric matrices. Moreover, cinchonine hasbeen used as a fluorescent sensor for chiral carboxylic acids, as shown by (Akdeniz et al., 2015). This demonstrates its potential in the analytical chemistry field for enantiomeric excess determination.

Enantioselective Synthesis

Cinchonine has been employed in enantioselective synthesis processes. For example, (Szőllősi et al., 2011) used cinchonine derivatives as chiral modifiers in the hydrogenation of specific acids, showing its application in the production of chiral compounds.

Gastrointestinal Effects

Investigating the effects on the gastrointestinal tract, (Ranković et al., 2019) found that cinchonine can produce a spasmolytic activity on rat ileum contractions, suggesting its potential use in gastrointestinal disorders.

Electrochemical Applications

In the field of electrochemistry, cinchonine has been used for enantioselective hydrogenation, as shown by (Yang et al., 2014). This research highlights its application in electrochemically driven synthetic processes.

Sensor Technology

Cinchonine's role in sensor technology was explored by (Yuan et al., 2017), who developed an electrochemiluminescence sensor for detecting chiral cinchonine molecules, indicating its potential in analytical applications.

Safety And Hazards

Cinchonine is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-QAMTZSDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045082
Record name Cinchonine
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Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinchonan-9-ol, (9S)-

CAS RN

118-10-5
Record name Cinchonine
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Record name Cinchonine
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Record name cinchonine
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Record name Cinchonan-9-ol, (9S)-
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Record name CINCHONINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,600
Citations
BB Brodie, JE Baer, LC Craig - Journal of Biological Chemistry, 1951 - Elsevier
… for cinchonine and cinchonidine were made at 315 mp. … 15 liters of urine from subjects who had received cinchonine orally … One had the properties of cinchonine; its partition ratio in the …
Number of citations: 131 www.sciencedirect.com
SW Youn, HS Song, JH Park - Organic letters, 2014 - ACS Publications
… combination of triazolium salt A and cinchonine (G) without an … in the presence of cinchonine resulted in the preferential … combination of triazolium salt A and cinchonine (G) proved to be …
Number of citations: 66 pubs.acs.org
B Oleksyn, Ł Lebioda… - … Section B: Structural …, 1979 - scripts.iucr.org
The crystal structure of the alkaloid cinchonine, C19H22N20, has been solved by direct methods and refined by full-matrix least-squares computations to R= 0.053 for 1935 reflexions …
Number of citations: 64 scripts.iucr.org
BJ Oleksyn, A Suszko-Purzycka, G Dive… - Journal of …, 1992 - Elsevier
… The protonation energies calculated for cinchonidine and cinchonine confirm the higher … in Figure 1 for cinchonidine (11, quinine (21, cinchonine (31, quinidine (4), and ePiquinihe (8). …
Number of citations: 32 www.sciencedirect.com
J Lai, Z Ma, L Mink, LJ Mueller… - The Journal of Physical …, 2009 - ACS Publications
… in cinchonine allows … cinchonine and cinchonidine crystals disappears if the molecules are placed in the crystalline form of the other (cinchonidine in a monoclinic crystal and cinchonine …
Number of citations: 49 pubs.acs.org
S Pant, D Pant, HB Tripathi - Journal of Photochemistry and Photobiology A …, 1993 - Elsevier
Steady state and time-dependent fluorescence studies have been carried out for the dications of cinchonine (C 2+ ) and cinchonidine (Cd 2+ ). A red shift in the emission maximum is …
Number of citations: 15 www.sciencedirect.com
BH Shah, Z Nawaz, SS Virani, IQ Ali, SA Saeed… - Biochemical …, 1998 - Elsevier
… This study was conducted to examine the effect of cinchonine in human platelet aggregation. We show that cinchonine is a potent inhibitor of human platelet aggregation and the effect …
Number of citations: 25 www.sciencedirect.com
T Kaczorowski, I Justyniak, T Lipinska… - Journal of the …, 2009 - ACS Publications
The first chiral bipyridyl-type metalloligands based on aluminum derivatives of cinchonine (CN−H) were synthesized and characterized by single-crystal X-ray diffraction studies. These …
Number of citations: 94 pubs.acs.org
HC Biddle - Journal of the American Chemical Society, 1912 - ACS Publications
… cinchonine with acetic acid at a temperature of ioo leads to the formation of a substance isomeric with cinchonine… through fusion of the salts of cinchonine, preferably the bisulfate, and …
Number of citations: 18 pubs.acs.org
S Ingemann, H Hiemstra - … : Catalysts, Reactions, and …, 2013 - Wiley Online Library
… tree and consist of quinine, quinidine, cinchonine, and cinchonidine with the structures … pairs (quinine, quinidine and cinchonine, cinchonidine) are commonly referred to as pseudo…
Number of citations: 15 onlinelibrary.wiley.com

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